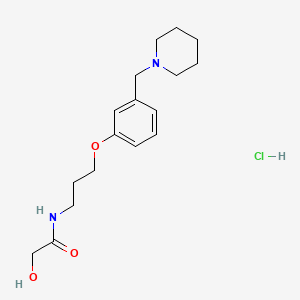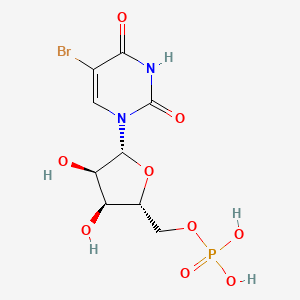
2,4,6-Trimethylbenzenesulfonamide
Descripción general
Descripción
2,4,6-Trimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylbenzenesulfonamide involves several stages. One method involves the use of potassium hydride in tetrahydrofuran at 0°C for 0.25h in an inert atmosphere .Molecular Structure Analysis
The InChI code for 2,4,6-Trimethylbenzenesulfonamide is 1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) . The InChI key is YECJUZIGFPJWGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4,6-Trimethylbenzenesulfonamide is a solid at room temperature . Further physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research demonstrates the potential of 2,4,6-trimethylbenzenesulfonyl hydrazones, derived from 2,4,6-trimethylbenzenesulfonamide, as effective antimicrobial agents. Notably, a derivative exhibited significant inhibitory concentration against Gram-positive bacteria (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).
Chemical Nucleases and Antimycobacterial Agents
Certain 2,4-dinitrophenylsulfonamides, which are related to 2,4,6-trimethylbenzenesulfonamide, have shown promising results as antimycobacterial agents. One such compound demonstrated higher potency in inhibiting Mycobacterium tuberculosis compared to the clinical agent isoniazid (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Gas Separation Applications
A sulfonic acid-functionalized trimethyl-substituted polyimide synthesized from 2,4,6-trimethylbenzenesulfonamide has been investigated for gas separation. This material exhibited lower gas permeabilities and increased selectivities, making it a potential candidate for natural gas sweetening applications (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Mecanismo De Acción
Target of Action
2,4,6-Trimethylbenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
The mode of action of sulfonamides, including 2,4,6-Trimethylbenzenesulfonamide, involves the inhibition of these enzymes . By binding to these enzymes, sulfonamides prevent them from catalyzing their respective reactions, leading to a disruption in the processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a role in maintaining pH and fluid balance, and its inhibition can lead to diuresis . Dihydropteroate synthetase is involved in the synthesis of folate, a vital cofactor for the synthesis of nucleic acids. Its inhibition can lead to a decrease in bacterial growth as it disrupts DNA synthesis .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 2,4,6-Trimethylbenzenesulfonamide can lead to a variety of effects at the molecular and cellular levels. These include changes in fluid balance, disruption of DNA synthesis, and potential antibacterial effects .
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethylbenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and individual patient factors such as age, health status, and genetic makeup . .
Safety and Hazards
Propiedades
IUPAC Name |
2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJUZIGFPJWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293162 | |
| Record name | 2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4543-58-2 | |
| Record name | 2,4,6-Trimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4543-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)


![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)
